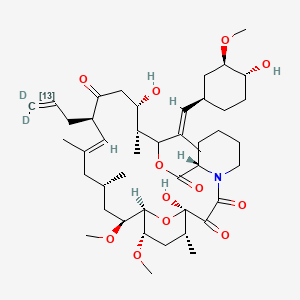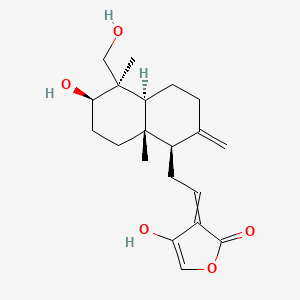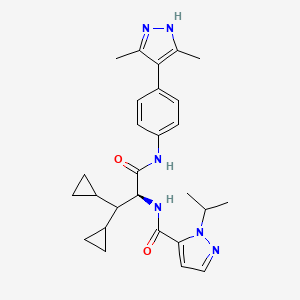
FK-506-13C,D2 (Major) (Tacrolimus)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FK-506-13C,D2 (Major) (Tacrolimus) is a synthetic derivative of tacrolimus, a potent immunosuppressant used primarily to prevent organ transplant rejection. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. The compound FK-506-13C,D2 is labeled with stable isotopes of carbon and deuterium, making it useful for various analytical and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FK-506-13C,D2 involves the incorporation of stable isotopes into the tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce tacrolimus. The isotopic labeling is achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with deuterium and carbon-13, respectively. The exact reaction conditions and reagents used can vary, but they generally involve:
Fermentation: Culturing Streptomyces tsukubaensis to produce tacrolimus.
Isotopic Labeling: Using deuterated and carbon-13 labeled reagents to replace specific hydrogen and carbon atoms in the tacrolimus molecule.
Purification: Isolating the labeled compound through chromatographic techniques.
Industrial Production Methods
Industrial production of FK-506-13C,D2 follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carried out using high-purity reagents. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product’s purity and isotopic enrichment.
化学反応の分析
Types of Reactions
FK-506-13C,D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced forms of the lactone ring.
科学的研究の応用
FK-506-13C,D2 has numerous applications in scientific research, including:
Chemistry: Used as an internal standard for quantifying tacrolimus in various samples using techniques like gas chromatography and liquid chromatography-mass spectrometry.
Biology: Studied for its effects on cellular processes, particularly in immunology and cell signaling pathways.
Medicine: Investigated for its potential therapeutic uses beyond immunosuppression, such as in treating autoimmune diseases.
Industry: Utilized in the development of new analytical methods and quality control processes for pharmaceutical products.
作用機序
FK-506-13C,D2 exerts its effects by binding to an immunophilin known as FK506 binding protein (FKBP12). This complex inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby blocking T-cell activation and the production of interleukin-2. This mechanism is crucial for its immunosuppressive properties.
類似化合物との比較
Similar Compounds
Cyclosporin A: Another potent immunosuppressant with a similar mechanism of action but different molecular structure.
Rapamycin: Shares a similar molecular class and mechanism but has distinct pharmacological properties.
Uniqueness
FK-506-13C,D2 is unique due to its isotopic labeling, which allows for precise analytical measurements and studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
特性
分子式 |
C44H69NO12 |
|---|---|
分子量 |
807.0 g/mol |
IUPAC名 |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1/i1+1D2 |
InChIキー |
QJJXYPPXXYFBGM-IZJLAASTSA-N |
異性体SMILES |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
正規SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
